4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one
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Overview
Description
4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one typically involves the nucleophilic substitution of 5-chloroquinoline with a suitable amine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Utilized in the development of dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. The compound also interacts with various molecular targets, including enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with antimicrobial properties.
Quinazoline derivatives: Compounds with a similar bicyclic structure used in anticancer research.
Uniqueness
4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-9-11(7-14(19)20)18-8-10-4-5-13(16)12-3-2-6-17-15(10)12/h2-6,11,18H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXDZYWWPQZQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NCC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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